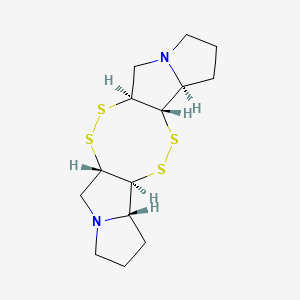
卡西波林
描述
Cassipourine is an alkaloid compound with the molecular formula C₁₄H₂₂N₂S₄. It is a ditertiary base that belongs to the family of Rhizophoraceae alkaloids. Cassipourine is known for its unique structure, which consists of two pyrrolizidine groupings bonded by two sulfur-sulfur bridges
科学研究应用
Cassipourine has diverse applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions: Cassipourine can be synthesized through several methods. One approach involves the use of 1,2-dithiols and the pyrrolizidine ring system
Industrial Production Methods: While specific industrial production methods for Cassipourine are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as distillation, desulfurization, and oxidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
化学反应分析
Types of Reactions: Cassipourine undergoes various chemical reactions, including:
Oxidation: Oxidation with hydrogen peroxide results in the formation of di-N-oxide.
Reduction: Desulfurization with Raney nickel produces pyrrolizidine.
Substitution: Zinc-dust distillation leads to the formation of pyrrolo[1,2-a]pyrrolidine.
Common Reagents and Conditions:
Hydrogen Peroxide: Used for oxidation reactions.
Raney Nickel: Employed in desulfurization processes.
Zinc Dust: Utilized in distillation reactions.
Major Products Formed:
Di-N-oxide: Formed through oxidation.
Pyrrolizidine: Produced via desulfurization.
Pyrrolo[1,2-a]pyrrolidine: Resulting from zinc-dust distillation.
作用机制
The mechanism of action of Cassipourine involves its interaction with molecular targets through its sulfur-sulfur bridges and pyrrolizidine core. These interactions can lead to various biochemical effects, including the inhibition of specific enzymes and the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
相似化合物的比较
Cassipourine can be compared to other alkaloids with similar structures, such as:
Gerrardine: Another alkaloid from the Rhizophoraceae family, known for its antibacterial activity.
Pyrrolizidine Alkaloids: A group of compounds with similar core structures but different substituents and biological activities.
Uniqueness: Cassipourine’s uniqueness lies in its dual sulfur-sulfur bridges and the specific arrangement of its pyrrolizidine rings, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
(1S,4S,5S,11S,14S,20S)-2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2/t9-,10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPQMCIGXENBY-LHEWDLALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@H](CN2C1)SS[C@H]4CN5CCC[C@H]5[C@@H]4SS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Cassipourine and where is it found?
A1: Cassipourine is a naturally occurring alkaloid found in plants belonging to the genus Cassipourea, which is part of the Rhizophoraceae family. Its structure consists of two pyrrolizidine rings linked by two disulfide bridges. [, , ] This unique structure was confirmed through X-ray crystallography. []
Q2: What is the molecular formula and weight of Cassipourine?
A2: Cassipourine is represented by the molecular formula C14H22N2S4. [] Although the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the formula to be approximately 346.58 g/mol.
Q3: What interesting chemical transformations does Cassipourine undergo?
A3: Cassipourine exhibits intriguing reactivity. Zinc-dust distillation converts it to pyrrolo[1,2-a]pyrrolidine, demonstrating the removal of sulfur and rearrangement of the ring system. [] Desulfurization using Raney nickel produces pyrrolizidine, indicating a complete removal of the disulfide bridges. [] Oxidation pathways are also possible. Treatment with hydrogen peroxide yields the corresponding di-N-oxide, while concentrated nitric acid leads to the formation of pyrrolizidine disulfonic acid N-oxide. []
Q4: Are there any efforts towards synthesizing Cassipourine in the lab?
A5: Yes, there have been attempts to synthesize Cassipourine. One research paper specifically mentions exploring synthetic routes for this alkaloid. [] The development of synthetic methods is crucial for further studies on its properties and potential applications, especially if natural sources prove limited.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



